molecular formula C9H16ClNS B2567555 [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 1240566-41-9

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B2567555
CAS No.: 1240566-41-9
M. Wt: 205.74
InChI Key: DMRSWLPJDNKZGS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) :

δ (ppm) Splitting Integration Assignment
1.0 Triplet 6H Isopropyl -CH(CH₃)₂
2.3 Singlet 3H Thiophene -CH₃
3.2 Multiplet 1H N-CH(CH₃)₂
4.1 Singlet 2H -CH₂- bridge
6.8–7.2 Multiplet 2H Thiophene aromatic protons

¹³C NMR :

  • δ 22.1 (thiophene -CH₃), δ 45.8 (-CH₂- bridge), δ 50.3 (N-CH), δ 125–140 (thiophene carbons).

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
2550–2800 N⁺-H stretch (amine salt)
1600 C=C aromatic (thiophene)
690 C-S stretch (thiophene ring)

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-7(2)10-6-9-8(3)4-5-11-9;/h4-5,7,10H,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRSWLPJDNKZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Methylthiophen-2-yl)methylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylthiophene with formaldehyde and isopropylamine under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(3-Methylthiophen-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Antidepressants and Neuroprotective Agents

The compound has been identified as a promising lead for developing new antidepressants and neuroprotective agents. Its structural features allow it to interact with biological targets involved in mood regulation and neuroprotection. Preliminary studies suggest that derivatives of this compound may exhibit enhanced efficacy in treating depression and related disorders.

Case Studies

Recent studies have demonstrated the compound's ability to inhibit specific enzymes linked to neurodegenerative diseases. For instance, a study reported that derivatives of this compound showed significant inhibition of acetylcholinesterase, an enzyme associated with Alzheimer's disease .

Agricultural Chemicals

Due to its potential biological activity, (3-Methylthiophen-2-yl)methylamine hydrochloride may serve as a precursor for developing agricultural chemicals such as herbicides or insecticides. Its unique chemical properties could enhance the effectiveness of these agents against target pests while minimizing environmental impact.

Interaction Studies

Understanding the interactions between this compound and various biological systems is crucial for its application in agriculture. Studies focusing on its phytotoxicity and effects on non-target organisms are necessary to assess its safety profile in agricultural settings.

Synthesis of Functional Materials

The compound's reactivity can be harnessed in the synthesis of functional materials, such as polymers or nanocomposites. Its ability to participate in various chemical reactions makes it suitable for creating materials with specific properties tailored for applications in electronics or coatings.

Case Studies in Material Development

Research has shown that incorporating (3-Methylthiophen-2-yl)methylamine hydrochloride into polymer matrices can enhance mechanical properties and thermal stability, making it a candidate for high-performance materials .

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares (3-Methylthiophen-2-yl)methylamine hydrochloride with analogous compounds based on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
(3-Methylthiophen-2-yl)methylamine HCl C₉H₁₅ClNS 204.74 Not provided 3-Methylthiophene, isopropylamine Potential CNS agents, agrochemicals
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl C₇H₈ClNS 173.66 115955-65-2 Thiophene, propargylamine Bioactive intermediates
(2,4-Dichlorophenyl)methylamine HCl C₁₀H₁₂Cl₂N·HCl 240.58 103324-54-5 Dichlorophenyl, isopropylamine Agrochemicals, pharmaceuticals
(2-2-Difluoroethyl)(propan-2-yl)amine HCl C₅H₁₂ClF₂N 159.61 1394768-25-2 Difluoroethyl, isopropylamine Fluorinated drug candidates
(3-Methylphenyl)methylamine HCl C₁₃H₁₆ClNS 253.79 1252548-92-7 Tolyl, thiophenmethyl, isopropylamine Dual aromatic systems for binding

Key Observations :

  • Thiophene vs. Phenyl Substituents : Thiophene derivatives (e.g., ) exhibit enhanced electron-richness compared to chlorophenyl analogs (e.g., ), influencing receptor binding in bioactive molecules.
  • Fluorine/Chlorine Effects : Fluorinated () and chlorinated () analogs show increased metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
  • Propargyl vs.

Biological Activity

(3-Methylthiophen-2-yl)methylamine hydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiophene ring enhances its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₆ClNS and a molecular weight of 169.29 g/mol. Its structure includes a thiophene ring, which is known for contributing to the biological activity of organic compounds due to its electron-rich nature. The combination of the thiophene ring with an amine group provides unique properties that influence its biological interactions.

Property Value
Molecular FormulaC₉H₁₆ClNS
Molecular Weight169.29 g/mol
Structural FeaturesThiophene ring, amine

Biological Activities

Research indicates that (3-Methylthiophen-2-yl)methylamine hydrochloride exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticonvulsant Activity

A recent study evaluated the anticonvulsant properties of related compounds, including derivatives of [(3-Methylthiophen-2-yl)methyl]amine. The results demonstrated significant anticonvulsant effects in animal models, with some compounds showing higher efficacy compared to traditional anticonvulsants like valproic acid. For instance, one derivative exhibited an effective dose (ED50) of 62.14 mg/kg in the maximal electroshock (MES) test, significantly lower than that of valproic acid (252.7 mg/kg) .

Analgesic Activity

The compound has also been investigated for its analgesic properties. In formalin-induced pain models, certain derivatives showed substantial antinociceptive effects, indicating potential use in pain management therapies .

The mechanisms through which (3-Methylthiophen-2-yl)methylamine hydrochloride exerts its biological activities include:

  • Interaction with Ion Channels : Studies have shown that related compounds can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and pain signaling .
  • Receptor Affinity : Some derivatives have shown affinity for TRPV1 receptors, which play a significant role in pain perception .

Case Studies

  • Anticonvulsant Efficacy : A study on a derivative of [(3-Methylthiophen-2-yl)methyl]amine demonstrated significant anticonvulsant activity in various seizure models, outperforming established medications .
  • Analgesic Properties : Another case highlighted the effectiveness of a specific derivative in reducing pain responses in mice subjected to formalin tests, suggesting its potential as an analgesic agent .

Q & A

Q. What are common synthetic routes for (3-Methylthiophen-2-yl)methylamine hydrochloride?

The synthesis of amine hydrochlorides often involves nucleophilic substitution or reductive amination. For example, analogous compounds like methylamine hydrochloride are synthesized via the Hofmann rearrangement (using acetamide and bromine gas) or by reacting formaldehyde with ammonium chloride, followed by neutralization with NaOH to yield the free amine . For the target compound, a thiophene-derived aldehyde could react with isopropylamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C), followed by HCl salt formation. Reaction optimization should monitor pH and temperature to avoid side products like over-alkylation.

Q. Why is the hydrochloride form preferred over the free base in research applications?

Amine hydrochlorides exhibit enhanced stability and solubility in aqueous media compared to free bases. The hydrochloride salt prevents oxidation and degradation, extending shelf-life. For instance, glycine methyl ester hydrochloride demonstrates superior stability, allowing for controlled release of the reactive free base when needed . This property is critical for reproducible experimental outcomes in kinetic studies or biological assays.

Q. What are the recommended storage conditions for (3-Methylthiophen-2-yl)methylamine hydrochloride?

Hydrochloride salts of amines should be stored at -20°C in airtight, light-resistant containers under anhydrous conditions. Moisture and elevated temperatures can hydrolyze the salt or promote decomposition, as observed in structurally similar thiophene-derived amines .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

  • Data collection: High-resolution diffraction data (≤1.0 Å) to resolve thiophene and amine moieties.
  • Phase determination: Direct methods (SHELXS) for initial model building.
  • Refinement: Iterative cycles adjusting positional/thermal parameters, validated by R-factor convergence. SHELX’s robustness in handling twinned data or disorder (common in flexible isopropyl groups) makes it ideal for structural confirmation .

Q. What analytical strategies are effective for impurity profiling in hydrochloride salts?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) is critical. For example, EP impurity standards (e.g., methyl thiophene carboxylate derivatives) are resolved using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Quantitation limits ≤0.1% can be achieved, essential for pharmaceutical intermediate characterization .

Q. How to address contradictions in NMR data during structural validation?

Discrepancies between predicted and observed 1H^1H-NMR shifts may arise from conformational flexibility or solvent effects. For the isopropyl group, compare experimental data with computed spectra (DFT/B3LYP/6-31G*). Cross-validate using 13C^13C-NMR and 2D techniques (HSQC, HMBC). If ambiguity persists, X-ray crystallography (via SHELXL) provides unambiguous confirmation .

Q. What role does this compound play in multi-step synthesis of bioactive molecules?

As a tertiary amine with a thiophene backbone, it serves as a precursor for heterocyclic drug candidates. For instance, similar amines are alkylated or acylated to generate kinase inhibitors or receptor modulators. Reaction optimization (e.g., protecting group strategies for the thiophene ring) ensures regioselectivity in subsequent steps .

Methodological Tables

Table 1. Key Characterization Techniques

TechniqueApplicationExample Parameters
X-ray CrystallographyCrystal structure determinationSHELXL refinement, R-factor < 5%
HPLC-MSPurity/impurity analysisC18 column, 0.1% TFA, 1.0 mL/min
1H^1H-NMRConfirm substitution patternsDMSO-d6, 400 MHz, δ 1.2 (isopropyl)

Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction pH8–9 (for amine salt)Minimizes hydrolysis
Temperature0–5°C (reduction step)Prevents thiophene ring oxidation
CatalystPd-C (5% w/w)Enhances reductive amination

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